molecular formula C15H10ClN B1622445 2-Chloro-3-phenylquinoline CAS No. 2859-30-5

2-Chloro-3-phenylquinoline

Cat. No.: B1622445
CAS No.: 2859-30-5
M. Wt: 239.7 g/mol
InChI Key: LFARBJHRSSLIGX-UHFFFAOYSA-N
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Description

2-Chloro-3-phenylquinoline is an organic compound with the molecular formula C15H10ClN. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of biological activities and are used in various fields, including medicinal chemistry and materials science. The presence of a chlorine atom at the second position and a phenyl group at the third position of the quinoline ring system makes this compound a compound of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-phenylquinoline typically involves the condensation of quinoline derivatives with appropriate reagents. One common method is the reaction of 2-chloroquinoline with phenylboronic acid in the presence of a palladium catalyst under Suzuki coupling conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, and requires a base such as potassium carbonate in a solvent like dimethylformamide (DMF) or toluene.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-phenylquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the second position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reduction of the quinoline ring can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Substitution: Nucleophiles (amines, thiols), bases (potassium carbonate), solvents (DMF, toluene), palladium catalysts.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, solvents (acetonitrile, dichloromethane).

    Reduction: Lithium aluminum hydride, sodium borohydride, solvents (ether, tetrahydrofuran).

Major Products:

    Substitution: 2-Amino-3-phenylquinoline, 2-Thio-3-phenylquinoline.

    Oxidation: this compound N-oxide.

    Reduction: 2-Chloro-3-phenyl-1,2,3,4-tetrahydroquinoline.

Scientific Research Applications

2-Chloro-3-phenylquinoline has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents.

    Biological Studies: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 2-Chloro-3-phenylquinoline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. For example, it can inhibit the activity of certain kinases or interact with DNA to exert its effects. The presence of the chlorine atom and the phenyl group can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

    2-Chloroquinoline: Lacks the phenyl group at the third position, which may affect its biological activity and chemical reactivity.

    3-Phenylquinoline: Lacks the chlorine atom at the second position, which can influence its reactivity in substitution reactions.

    2,4-Dichloro-3-phenylquinoline: Contains an additional chlorine atom at the fourth position, which can further modify its chemical properties and biological activities.

Uniqueness: 2-Chloro-3-phenylquinoline is unique due to the specific combination of the chlorine atom and the phenyl group on the quinoline ring. This combination can enhance its reactivity in certain chemical reactions and its potential as a pharmacophore in drug design.

Properties

IUPAC Name

2-chloro-3-phenylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN/c16-15-13(11-6-2-1-3-7-11)10-12-8-4-5-9-14(12)17-15/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFARBJHRSSLIGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=CC=CC=C3N=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20401297
Record name 2-Chloro-3-phenylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20401297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2859-30-5
Record name 2-Chloro-3-phenylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20401297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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